molecular formula C10H15N3O4 B7814480 3'-Amino-3'-deoxythymidine CAS No. 52447-12-8

3'-Amino-3'-deoxythymidine

Cat. No.: B7814480
CAS No.: 52447-12-8
M. Wt: 241.24 g/mol
InChI Key: ADVCGXWUUOVPPB-XLPZGREQSA-N
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Description

3’-Amino-3’-deoxythymidine is a modified nucleoside analog derived from thymidine. It is characterized by the substitution of the 3’-hydroxy group with an amino group. This compound has garnered significant attention due to its potential therapeutic applications, particularly in antiviral treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-3’-deoxythymidine typically involves the reduction of 3’-azido-3’-deoxythymidine. One efficient method employs a palladium catalyst with ammonium formate as the hydrogen source. This reaction proceeds under mild conditions and yields the desired product in high purity and yield .

Industrial Production Methods

Industrial production of 3’-Amino-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. The reduction process is carefully monitored to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions

3’-Amino-3’-deoxythymidine undergoes various chemical reactions, including:

    Reduction: The primary synthetic route involves the reduction of 3’-azido-3’-deoxythymidine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: Under specific conditions, the amino group can be oxidized to form different derivatives.

Common Reagents and Conditions

    Reduction: Palladium catalyst, ammonium formate.

    Substitution: Various nucleophiles under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products

    Reduction: 3’-Amino-3’-deoxythymidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of 3’-Amino-3’-deoxythymidine.

Scientific Research Applications

3’-Amino-3’-deoxythymidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Amino-3’-deoxythymidine involves its incorporation into DNA strands during replication. The amino group at the 3’ position prevents the formation of phosphodiester linkages, thereby terminating DNA chain elongation. This property makes it a potent inhibitor of viral DNA synthesis, particularly in the case of HIV .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine: Another nucleoside analog with an azido group at the 3’ position.

    2’,3’-Didehydro-2’,3’-dideoxythymidine: Lacks both the 2’ and 3’ hydroxyl groups.

    3’-Fluoro-3’-deoxythymidine: Contains a fluorine atom at the 3’ position.

Uniqueness

3’-Amino-3’-deoxythymidine is unique due to its amino group, which allows for specific interactions and modifications that are not possible with other analogs. Its ability to terminate DNA synthesis by preventing phosphodiester bond formation makes it particularly valuable in antiviral research and therapy.

Properties

IUPAC Name

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCGXWUUOVPPB-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966879
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52450-18-7
Record name 3'-Aminothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-AMINO-3'-DEOXYTHYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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